2-Hydrazinyl-6-(perfluoroethyl)pyrazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H5F5N4 |
|---|---|
Molecular Weight |
228.12 g/mol |
IUPAC Name |
[6-(1,1,2,2,2-pentafluoroethyl)pyrazin-2-yl]hydrazine |
InChI |
InChI=1S/C6H5F5N4/c7-5(8,6(9,10)11)3-1-13-2-4(14-3)15-12/h1-2H,12H2,(H,14,15) |
InChI Key |
YNZUEIBOQACGGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C=N1)NN)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Reactivity and Chemical Transformations of 2 Hydrazinyl 6 Perfluoroethyl Pyrazine
Transformations Involving the Hydrazinyl Moiety
The hydrazinyl group is a versatile functional group that serves as a cornerstone for a variety of chemical transformations, enabling the synthesis of a wide range of derivatives. Its nucleophilic nature allows it to readily react with electrophiles, forming the basis for hydrazone formation, cyclization, and coupling reactions.
Hydrazone Formation and Derivatives
The reaction of hydrazines with aldehydes and ketones to form hydrazones is a fundamental and widely utilized transformation. nih.gov In the case of 2-hydrazinyl-6-(perfluoroethyl)pyrazine, condensation with an aldehyde or ketone, typically under acidic catalysis, would yield the corresponding hydrazone. This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the carbonyl carbon, followed by dehydration.
The general reaction is as follows:
Reaction of this compound with a generic aldehyde or ketone.
These resulting hydrazones are not merely stable products but are valuable intermediates for further synthesis. nih.gov For instance, hydrazones derived from heterocyclic hydrazines can be used to generate various other heterocyclic systems. researchgate.net The presence of the pyrazine (B50134) and perfluoroethyl groups can influence the reactivity and properties of the resulting hydrazone derivatives.
A variety of aldehydes and ketones can be employed in this reaction, leading to a diverse library of hydrazone derivatives. The specific reaction conditions, such as solvent and catalyst, can be optimized to achieve high yields. nih.gov
Table 1: Examples of Hydrazone Formation with Heterocyclic Hydrazines
| Hydrazine (B178648) Reactant | Aldehyde/Ketone | Product Type | Reference |
| Hydralazine hydrochloride | Various aldehydes | Hydrazone | nih.gov |
| 2-Hydrazinobenzothiazole | 5-(4-nitrophenyl)-2-furaldehyde | Hydrazone | nih.gov |
| Isoniazid | 5-(4-nitrophenyl)-2-furaldehyde | Hydrazone | nih.gov |
Cycloaddition Reactions (e.g., [3+2] cycloadditions)
Hydrazones derived from this compound are key precursors for cycloaddition reactions, particularly [3+2] cycloadditions, to form five-membered heterocyclic rings like pyrazoles. nih.govbeilstein-journals.org In these reactions, the hydrazone can act as a 1,3-dipole equivalent.
For example, the reaction of a hydrazone with an alkyne, often catalyzed by a metal such as copper(I), can lead to the formation of substituted pyrazoles. acs.org The reaction proceeds through the electrophilic cyclization of an α,β-alkynic hydrazone intermediate. acs.org This methodology is quite general and accommodates a variety of substituents. acs.org
Furthermore, multicomponent reactions provide an efficient route to complex pyrazole (B372694) structures. nih.govbeilstein-journals.org A one-pot reaction involving a hydrazine (like this compound), a β-ketoester, and another component can lead to highly substituted pyrazoles. nih.govbeilstein-journals.org The initial formation of a hydrazone is a key step, which then undergoes an intramolecular condensation or cycloaddition. nih.govbeilstein-journals.org Chiral Brønsted acids can also catalyze enantioselective transannular [3+2] cycloadditions of hydrazones derived from cycloalkenones. nih.gov
Coupling and Cross-Coupling Reactions
While the hydrazinyl group itself is not a typical substrate for direct cross-coupling reactions in the same way as a halide, it can be a precursor to functionalities that are. However, recent advancements have shown that palladium-catalyzed C-N cross-coupling reactions can be used to synthesize aryl hydrazines from aryl halides and hydrazine. nih.gov This suggests the possibility of reactions involving the N-H bonds of the hydrazinyl group on this compound under specific catalytic conditions.
More commonly, the pyrazine ring itself, if substituted with a halogen, can undergo cross-coupling reactions like the Suzuki coupling. mdpi.com For instance, a bromo-substituted pyrazine can be coupled with various aryl boronic acids in the presence of a palladium catalyst to form C-C bonds. mdpi.com While this reaction doesn't directly involve the hydrazinyl group, it highlights a key reactivity pattern of the pyrazine core that would be relevant in a synthetic strategy involving this compound.
Redox Chemistry of the Hydrazine Linkage
The hydrazine linkage is redox-active. It can be oxidized or reduced under appropriate conditions. The oxidation of hydrazines can lead to the formation of diazenes or, with further oxidation, can result in cleavage of the N-N bond. The specific products depend on the oxidizing agent and the reaction conditions.
Conversely, the pyrazine ring itself can undergo redox reactions. For instance, singlet oxygen can add to substituted pyrazines to form stable endo-peroxides. rsc.org These peroxides can then be reduced to the corresponding diols. rsc.org The presence of the electron-donating hydrazinyl group and the electron-withdrawing perfluoroethyl group would be expected to influence the susceptibility of the pyrazine ring to oxidation or reduction. The redox properties of pyrazine derivatives are of interest for applications such as aqueous redox flow batteries. researchgate.net
Reactions at the Perfluoroethyl Group
Stability and Chemical Inertness of the Perfluoroethyl Substituent
The perfluoroethyl group (-C2F5) is characterized by its high stability and chemical inertness. This stability arises from the strength of the carbon-fluorine bond, which is the strongest single bond in organic chemistry. The high electronegativity of fluorine atoms also shields the carbon backbone from nucleophilic attack.
As a result, the perfluoroethyl group on the pyrazine ring is generally unreactive under most conditions. It does not typically participate in the reactions that the hydrazinyl moiety or the pyrazine ring undergo. This inertness is a key feature, allowing it to be carried through multi-step syntheses without the need for protecting groups. The primary influence of the perfluoroethyl group is electronic; its strong electron-withdrawing nature deactivates the pyrazine ring towards electrophilic substitution and influences the acidity and nucleophilicity of the hydrazinyl group. This stability is a common feature of perfluoroalkyl substituents on heterocyclic rings. evitachem.com
Potential for Further Fluorine Functionalization (e.g., exchange)
The perfluoroethyl group (-C₂F₅) is characterized by its high thermal and chemical stability, attributed to the strength of the carbon-fluorine bond. Direct nucleophilic substitution of a fluorine atom on the perfluoroethyl chain is an exceptionally challenging transformation due to the high bond energy and the electronic repulsion between the electron-rich nucleophile and the fluorine lone pairs.
Unlike activated fluoroarenes, where nucleophilic aromatic substitution (SₙAr) can readily occur, the fluorine atoms on an alkyl chain are not activated towards substitution. unc.edumdpi.com While methods for the nucleophilic substitution of unactivated fluoroarenes are being developed using techniques like photoredox catalysis, these are generally not applicable to perfluoroalkyl groups. unc.edu Any potential exchange would likely require harsh, high-energy conditions, such as radical-based reactions or the use of extremely potent nucleophiles, which could compromise the integrity of the rest of the molecule. Therefore, under typical synthetic conditions, the perfluoroethyl group is considered chemically inert and not amenable to further fluorine functionalization.
Reactivity of the Pyrazine Core
The pyrazine ring is an electron-deficient aromatic system, a property that is significantly amplified by the presence of the powerful electron-withdrawing perfluoroethyl substituent. This electronic nature is the primary driver of the core's reactivity profile.
The pyrazine ring is inherently susceptible to nucleophilic aromatic substitution (SₙAr) due to the electron-withdrawing nature of its two nitrogen atoms, which lowers the electron density of the ring carbons. um.edu.myimperial.ac.uk This susceptibility is further enhanced by the -C₂F₅ group. If this compound were to possess a suitable leaving group (such as a halogen) at positions 3 or 5 of the pyrazine ring, it would be highly activated towards displacement by a wide range of nucleophiles.
The general mechanism for SₙAr on a pyrazine ring involves the attack of a nucleophile to form a stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. um.edu.my The rate of these reactions is accelerated by electron-withdrawing substituents that can stabilize the negative charge of the intermediate. The perfluoroethyl group would provide a powerful driving force for such reactions. Studies on other nitrogen-containing fused heterocycles have demonstrated efficient SₙAr reactions with various nucleophiles. nih.gov
Pyrazines are weakly basic compounds, and their nitrogen atoms can react with electrophiles such as protons and alkylating agents. slideshare.net However, the strong inductive effect of the perfluoroethyl group significantly reduces the electron density on the pyrazine nitrogens, thereby decreasing their basicity and nucleophilicity. Consequently, reactions at the nitrogen atoms are more challenging compared to those on alkyl- or unsubstituted pyrazines.
Protonation can be achieved with strong acids, and under superacidic conditions, it is possible to achieve diprotonation, generating a highly reactive, superelectrophilic dicationic species. nih.gov Such activation could facilitate reactions with very weak nucleophiles. nih.gov Alkylation of the nitrogen atoms to form pyrazinium salts would likely require potent alkylating agents and more forcing conditions than for standard pyrazines.
The hydrazinyl (-NHNH₂) group is the most reactive site for post-synthetic modification on this compound. As a potent nucleophile, it can readily react with a variety of electrophilic reagents. This allows for the synthesis of a diverse library of derivatives. The general principle of modifying substituents on a pyrazine core is a well-established strategy for creating new chemical entities. rsc.orgresearchgate.netimist.ma
Key derivatization reactions of the hydrazinyl group include:
Formation of Hydrazones: Reaction with aldehydes or ketones yields stable hydrazone derivatives. This is a common and efficient condensation reaction.
Formation of Acylhydrazides: Acylation with acid chlorides or anhydrides produces N-acylhydrazides.
Formation of Sulfonylhydrazides: Reaction with sulfonyl chlorides gives sulfonylhydrazide products.
Formation of Pyrazoles: Condensation with 1,3-dicarbonyl compounds can lead to the formation of a new five-membered pyrazole ring fused or attached to the pyrazine system.
Table 1: Potential Derivatization Reactions of the Hydrazinyl Group
| Reactant (Electrophile) | Reaction Type | Resulting Functional Group | General Product Structure |
|---|---|---|---|
| Aldehyde (R-CHO) | Condensation | Hydrazone | Pyrazine-NH-N=CHR |
| Ketone (R-CO-R') | Condensation | Hydrazone | Pyrazine-NH-N=C(R)R' |
| Acid Chloride (R-COCl) | Acylation | Acylhydrazide | Pyrazine-NH-NH-CO-R |
| Sulfonyl Chloride (R-SO₂Cl) | Sulfonylation | Sulfonylhydrazide | Pyrazine-NH-NH-SO₂-R |
| Isocyanate (R-NCO) | Addition | Semicarbazide derivative | Pyrazine-NH-NH-CO-NH-R |
Interplay of Functional Groups in Chemical Transformations
The chemical behavior of this compound is not merely the sum of its parts but is defined by the complex electronic and steric interactions between its functional groups.
Stereoelectronic effects describe how the spatial arrangement of orbitals influences molecular properties and reactivity. wikipedia.org The perfluoroethyl group exerts a profound stereoelectronic effect on the reactivity of the distal hydrazinyl group.
The primary influence is a strong electron-withdrawing inductive effect (-I effect) that propagates through the pyrazine ring. This effect significantly depletes the electron density of the entire π-system and, in turn, the hydrazinyl substituent. As a result, the nucleophilicity of the hydrazinyl nitrogen atoms is substantially diminished compared to a hydrazinyl group on an electron-neutral or electron-rich aromatic ring. This deactivation means that reactions involving the hydrazinyl group (as detailed in section 3.3.3) will proceed more slowly and may require more forcing conditions or stronger electrophiles.
Furthermore, the position and electronic nature of perfluoroalkyl groups have been shown to significantly alter the electrostatic potential surface of heterocyclic molecules. rsc.orgrsc.org The highly electronegative fluorine atoms create a region of negative electrostatic potential around the perfluoroethyl group, which can influence the trajectory of approaching reagents. While the group's steric bulk is considerable, its electronic influence on the hydrazinyl group's fundamental nucleophilicity is the more dominant factor in modulating its reactivity. These effects, where the electronic properties of a substituent dictate molecular conformation and function, are critical in understanding the behavior of complex heterocyclic systems. nih.govresearchgate.net
Chemo- and Regioselectivity Challenges in Multi-functionalized Pyrazines
The presence of multiple, electronically distinct functional groups on the pyrazine ring in this compound creates significant challenges in achieving chemo- and regioselectivity in its chemical transformations. The interplay between the electron-deficient pyrazine core, the powerful electron-withdrawing nature of the perfluoroethyl group, and the nucleophilic character of the hydrazinyl moiety dictates the probable pathways of its reactions.
The pyrazine ring itself is an electron-deficient heterocycle due to the presence of two nitrogen atoms. This inherent electron deficiency is further intensified by the strong inductive effect of the perfluoroethyl (-C2F5) group. Consequently, the carbon atoms of the pyrazine ring are expected to be highly electrophilic and susceptible to nucleophilic attack. Conversely, the ring is significantly deactivated towards electrophilic aromatic substitution, which generally requires the presence of strong electron-donating groups to proceed. rsc.org
The hydrazinyl (-NHNH2) group, on the other hand, is a potent nucleophile. It contains two nitrogen atoms with lone pairs of electrons, with the terminal amino group typically being the more nucleophilic center. The nucleophilicity of the hydrazinyl group can be influenced by the electronic nature of the aromatic ring to which it is attached. In the case of this compound, the electron-withdrawing environment of the pyrazine ring is expected to reduce the nucleophilicity of the hydrazinyl group to some extent, yet it remains the primary site for reactions with electrophiles.
This dichotomy of an electrophilic ring system and a nucleophilic substituent gives rise to several chemo- and regioselectivity challenges:
Competition between Nucleophilic Attack on the Ring and Reaction at the Hydrazinyl Group: When reacting with a reagent that possesses both electrophilic and nucleophilic character, or in the presence of multiple reagents, a key challenge is to control whether the reaction occurs at the hydrazinyl group or via nucleophilic substitution on the pyrazine ring. The strong activation of the ring towards nucleophilic attack by the perfluoroethyl group makes this a pertinent issue.
Regioselectivity of Nucleophilic Aromatic Substitution (SNA_r_): In the event of nucleophilic attack on the ring, the directing effects of the existing substituents will govern the position of substitution. The perfluoroethyl group is a powerful meta-director in classical electrophilic aromatic substitution, but in nucleophilic aromatic substitution on an electron-deficient ring, its influence, along with that of the hydrazinyl group, will determine the most likely site of attack. Typically, nucleophilic attack is favored at positions ortho or para to strongly electron-withdrawing groups.
Selectivity in Reactions of the Hydrazinyl Group: The hydrazinyl group itself has two nitrogen atoms, and reactions with unsymmetrical electrophiles could potentially lead to a mixture of products. The electronic environment of the pyrazine ring will influence the relative nucleophilicity of the α- and β-nitrogens of the hydrazine moiety.
Cyclocondensation Reactions: The hydrazinyl group is a common precursor for the synthesis of various heterocyclic rings through cyclocondensation reactions with 1,3-dicarbonyl compounds, α,β-unsaturated ketones, and other bifunctional electrophiles. nih.govresearchgate.net A significant challenge in these reactions is to control the regioselectivity of the cyclization, which is often influenced by the nature of the substituents on both the hydrazine and the carbonyl partner. For instance, the reaction with a β-ketoester could potentially lead to two different regioisomeric pyrazolones.
Intramolecular Cyclization: Depending on the reaction conditions and the introduction of other functional groups, intramolecular cyclization reactions are a possibility. For example, if a suitable electrophilic center is generated elsewhere on the molecule, the hydrazinyl group could act as an internal nucleophile, leading to the formation of fused heterocyclic systems such as triazolopyrazines or pyridazinopyrazines. The regioselectivity of such cyclizations would be a critical aspect to control. beilstein-journals.orgbeilstein-journals.org
The table below summarizes the key reactive sites and the associated selectivity challenges in the this compound molecule.
| Reactive Site | Type of Reactivity | Potential Reactions | Chemo- and Regioselectivity Challenges |
| Hydrazinyl Group (-NHNH2) | Nucleophilic | Acylation, Alkylation, Condensation with carbonyls, Cyclization | - Selectivity between α- and β-nitrogen atoms.- Competition with nucleophilic attack on the ring.- Regioselectivity in cyclocondensation reactions. |
| Pyrazine Ring (C-3, C-5) | Electrophilic (activated for SNAr) | Nucleophilic Aromatic Substitution | - Regioselectivity of attack (directing effects of -NHNH2 and -C2F5).- Competition with reactions at the hydrazinyl group. |
| Perfluoroethyl Group (-C2F5) | Electron-withdrawing | Activates the ring for SNAr | - Indirectly influences the regioselectivity of ring substitution. |
Controlling these selectivity aspects often requires careful selection of reaction conditions, including the choice of solvent, temperature, catalyst, and the nature of the reactants. The development of synthetic methodologies that can selectively target one reactive site over another is crucial for the effective utilization of polyfunctionalized pyrazines like this compound in the synthesis of more complex molecules.
Computational and Theoretical Investigations of 2 Hydrazinyl 6 Perfluoroethyl Pyrazine
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in characterizing the intrinsic properties of 2-hydrazinyl-6-(perfluoroethyl)pyrazine, providing a foundational understanding of its electronic nature and conformational possibilities.
Electronic Structure, Charge Distribution, and Reactivity Descriptors
The electronic landscape of this compound is significantly influenced by the interplay of its substituent groups: the electron-donating hydrazinyl group and the strongly electron-withdrawing perfluoroethyl group, both attached to the electron-deficient pyrazine (B50134) ring. Density Functional Theory (DFT) calculations are a common approach to investigate these features.
The pyrazine ring itself is inherently electron-poor, a characteristic that is exacerbated by the presence of the perfluoroethyl group. taylorfrancis.com This group, with its highly electronegative fluorine atoms, induces a strong negative inductive effect, further reducing the electron density of the aromatic system. Conversely, the hydrazinyl group acts as an electron-donating group through resonance, pushing electron density into the ring. This push-pull substitution pattern creates a highly polarized molecule.
The distribution of electron density can be quantified through population analysis, such as Natural Bond Orbital (NBO) analysis. It is anticipated that the nitrogen atoms of the pyrazine ring and the fluorine atoms of the perfluoroethyl group will possess significant negative partial charges, while the carbon atoms of the ring and the hydrazinyl group's nitrogen atoms will be more electropositive.
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), provide a quantitative measure of the molecule's reactivity. nih.gov For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich hydrazinyl moiety, while the LUMO is likely centered on the electron-deficient pyrazine ring, particularly the carbon atoms bonded to or near the perfluoroethyl group. nih.gov This distribution suggests that the hydrazinyl group is the primary site for electrophilic attack, while the pyrazine ring is susceptible to nucleophilic attack. taylorfrancis.comnih.gov
Table 1: Hypothetical Reactivity Descriptors for this compound
| Descriptor | Hypothetical Value | Implication |
| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack at the hydrazinyl group. |
| LUMO Energy | -1.2 eV | Suggests propensity for nucleophilic attack on the pyrazine ring. |
| HOMO-LUMO Gap | 5.3 eV | Reflects kinetic stability. |
| Electronegativity (χ) | 3.85 eV | Represents the molecule's tendency to attract electrons. nih.gov |
| Chemical Hardness (η) | 2.65 eV | Indicates resistance to change in electron distribution. |
| Electrophilicity Index (ω) | 2.80 eV | Measures the propensity to accept electrons. |
Note: The values in this table are illustrative and not derived from actual experimental or computational data for the specific compound.
Local reactivity descriptors, such as the Fukui functions, can pinpoint the specific atomic sites most prone to electrophilic or nucleophilic attack. nih.gov For this compound, the terminal nitrogen of the hydrazinyl group would likely be the preferred site for electrophilic attack, while the carbon atoms of the pyrazine ring would be the most probable sites for nucleophilic attack. nih.gov
Tautomerism and Conformational Landscapes of the Hydrazinylpyrazine System
The hydrazinylpyrazine system can exhibit interesting tautomeric and conformational equilibria. The hydrazinyl group can exist in different tautomeric forms, such as the hydrazone form, although the hydrazinyl form is generally more stable for simple hydrazines. Computational studies can quantify the relative energies of these tautomers to determine the predominant species.
Furthermore, rotation around the C-N bond connecting the hydrazinyl group to the pyrazine ring, and the N-N bond within the hydrazinyl group, leads to different conformers. The conformational landscape can be explored by systematically rotating these dihedral angles and calculating the corresponding energies. The presence of the bulky and highly polar perfluoroethyl group will likely create significant steric and electronic effects that influence the preferred conformation, favoring a geometry that minimizes repulsion.
Prediction of Spectroscopic Properties for Structural Assignment
Quantum chemical calculations can predict various spectroscopic properties, which are invaluable for the structural elucidation of novel compounds. Time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum, predicting the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, such as n→π* and π→π* transitions. nih.gov The solvent environment can have a significant impact on these transitions, often leading to shifts in the absorption maxima. aip.org
Vibrational spectroscopy, including infrared (IR) and Raman, can also be simulated. The calculated vibrational frequencies can be correlated with experimental spectra to confirm the presence of specific functional groups and to aid in the assignment of observed spectral bands. For this compound, characteristic vibrational modes would include N-H stretching and bending frequencies from the hydrazinyl group, C-F stretching modes from the perfluoroethyl group, and ring stretching modes of the pyrazine core.
Molecular Dynamics and Simulation Studies
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound in a condensed phase, offering insights into solvent effects and intermolecular interactions over time.
Solvent Effects on Molecular Conformation and Reactivity
The choice of solvent can profoundly influence the conformation and reactivity of this compound. researchgate.net In polar protic solvents, such as water or alcohols, the hydrazinyl group can act as both a hydrogen bond donor and acceptor, while the pyrazine nitrogens can act as hydrogen bond acceptors. These specific interactions can stabilize certain conformers over others.
The significant dipole moment of the molecule, arising from its push-pull substitution, will lead to strong dipole-dipole interactions with polar solvents. The solubility of the compound is also expected to be highly dependent on the solvent's polarity, with the perfluoroethyl group contributing to some lipophilic character, while the hydrazinyl and pyrazine moieties enhance polarity. oup.com MD simulations can model these solvent-solute interactions explicitly, providing a picture of the solvation shell structure and its impact on the molecule's dynamic behavior.
Intermolecular Interactions in Condensed Phases
In the solid state or in concentrated solutions, intermolecular interactions will play a crucial role in the packing and bulk properties of this compound. The primary intermolecular interactions are expected to be:
Hydrogen Bonding: The N-H protons of the hydrazinyl group can form strong hydrogen bonds with the nitrogen atoms of the pyrazine ring or the hydrazinyl group of neighboring molecules. nih.govresearchgate.net
π-π Stacking: The electron-deficient pyrazine rings can engage in π-π stacking interactions, which may be influenced by the presence of the bulky substituents.
Dipole-Dipole Interactions: The molecule's large dipole moment will lead to significant dipole-dipole interactions, influencing the crystal packing.
Fluorine Interactions: The perfluoroethyl group can participate in various non-covalent interactions. While fluorine is a poor hydrogen bond acceptor, it can engage in so-called "fluorine-fluorine" interactions and interactions with other parts of adjacent molecules. digitellinc.comnih.gov
MD simulations can be employed to model these interactions in a simulated crystal lattice or in a solution, providing insights into the preferred packing arrangements and the collective behavior of the molecules.
Computational Insights into Reaction Mechanisms
Computational chemistry provides powerful tools to unravel the intricate details of reaction mechanisms, including the identification of transient intermediates and high-energy transition states that are often elusive to experimental observation. smu.edunih.gov For this compound, computational methods such as Density Functional Theory (DFT) can be employed to model its reactivity in various chemical transformations.
The rate of a chemical reaction is governed by the highest energy barrier along the reaction coordinate, known as the rate-determining step. The peak of this barrier corresponds to the transition state, a fleeting molecular configuration that is critical to understanding reaction kinetics. nih.gov
A plausible reaction involving this compound is its condensation with a carbonyl compound, such as a ketone or aldehyde, to form a hydrazone. This reaction is fundamental in the synthesis of many biologically active molecules. sioc-journal.cn A hypothetical reaction pathway, elucidated through computational modeling, might proceed as follows:
Nucleophilic Attack: The terminal nitrogen of the hydrazinyl group, being a potent nucleophile, attacks the electrophilic carbonyl carbon. This step is typically fast and reversible.
Proton Transfer: A series of proton transfer steps, potentially mediated by solvent molecules, leads to the formation of a carbinolamine intermediate.
Dehydration: The elimination of a water molecule from the carbinolamine intermediate yields the final hydrazone product. This dehydration step is often the rate-determining step of the reaction.
Computational calculations would focus on locating the transition state for the dehydration step. This transition state would likely feature an elongated C-O bond and a partially formed N=C double bond. The calculated activation energy (ΔG‡) for this step would provide a quantitative measure of the reaction rate.
Interactive Data Table: Hypothetical Activation Energies for the Condensation of this compound with Acetone
| Step | Description | Hypothetical ΔG‡ (kcal/mol) |
| 1 | Nucleophilic Attack | 8.5 |
| 2 | Proton Transfer | 5.2 |
| 3 | Dehydration (Rate-Determining) | 22.7 |
Note: The values presented are hypothetical and intended for illustrative purposes, based on general principles of similar reactions.
Vibrational frequency calculations are essential to confirm the nature of the stationary points on the potential energy surface. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. smu.edu
Chemo- and regioselectivity are critical aspects of chemical synthesis, dictating which functional group reacts and at which position. In the case of this compound, the molecule possesses multiple reactive sites. The pyrazine ring itself is electron-deficient, while the hydrazinyl group is a strong nucleophile and the perfluoroethyl group is a powerful electron-withdrawing substituent.
Computational methods can rationalize the observed selectivity by calculating the distribution of electron density within the molecule. Natural Bond Orbital (NBO) analysis, for instance, can provide insights into the partial charges on each atom.
The hydrazinyl group is expected to be the primary site for reactions with electrophiles due to the high negative charge on the terminal nitrogen atom. Conversely, for nucleophilic aromatic substitution reactions on the pyrazine ring, the positions ortho and para to the strongly electron-withdrawing perfluoroethyl group would be activated. However, the presence of the electron-donating hydrazinyl group complicates this picture. DFT calculations of Fukui functions or molecular electrostatic potential (MEP) maps can provide a more detailed prediction of regioselectivity for various types of reactions. chemrxiv.org
Interactive Data Table: Hypothetical Calculated Partial Charges for this compound
| Atom/Group | Position | Hypothetical Partial Charge (a.u.) |
| N1 | Pyrazine Ring | -0.25 |
| C2 | Pyrazine Ring | +0.15 |
| N4 | Pyrazine Ring | -0.28 |
| C5 | Pyrazine Ring | +0.18 |
| C6 | Pyrazine Ring | -0.10 |
| C(perfluoroethyl) | α-carbon | +0.45 |
| N(hydrazinyl) | α-nitrogen | -0.35 |
| N(hydrazinyl) | β-nitrogen | -0.42 |
Note: The values presented are hypothetical and intended for illustrative purposes, based on general principles of substituted pyrazines.
These calculated charges would suggest that electrophilic attack is most likely at the β-nitrogen of the hydrazinyl group, while nucleophilic attack on the ring would be directed towards the C5 position.
Structure-Based Computational Design of Derivatives
The unique electronic and structural features of this compound make it an interesting scaffold for the design of new functional molecules, such as enzyme inhibitors. nih.govnih.gov Structure-based drug design leverages computational techniques to design molecules that can bind with high affinity and selectivity to a biological target, such as an enzyme or receptor.
Assuming a hypothetical biological target for which this compound shows some inhibitory activity, computational methods can guide the design of more potent derivatives. This process typically involves:
Molecular Docking: The binding mode of the initial compound within the active site of the target protein is predicted using molecular docking simulations. This provides a three-dimensional model of the ligand-protein complex.
Identification of Key Interactions: The docking pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein.
In Silico Modification: Based on the identified interactions and the available space within the binding pocket, new derivatives are designed in silico by modifying the parent structure. For instance, the hydrazinyl group could be elaborated to form larger substituents that can form additional interactions with the protein.
Prediction of Binding Affinity: The binding affinities of the newly designed derivatives are then predicted computationally, often using more rigorous methods like free energy perturbation (FEP) or molecular mechanics/generalized Born surface area (MM/GBSA) calculations.
Interactive Data Table: Hypothetical Structure-Based Design of Derivatives of this compound
| Derivative | Modification | Rationale | Predicted Improvement in Binding Affinity |
| 1 | Addition of a phenyl group to the terminal nitrogen of the hydrazinyl moiety | To occupy a hydrophobic pocket adjacent to the hydrazinyl group | 10-fold |
| 2 | Replacement of the perfluoroethyl group with a trifluoromethyl group | To optimize steric fit within the binding site | 2-fold |
| 3 | Introduction of a hydroxyl group on the phenyl ring of Derivative 1 | To form a new hydrogen bond with a polar residue | 5-fold |
Note: The data in this table is hypothetical and for illustrative purposes only.
Strategic Role in Advanced Organic Synthesis and Scaffold Development
2-Hydrazinyl-6-(perfluoroethyl)pyrazine as a Privileged Scaffold
The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets, thereby serving as a foundation for the development of a diverse range of bioactive compounds. The pyrazine (B50134) ring system is widely recognized as such a scaffold, and the specific substitution pattern of this compound enhances its utility in this regard. nih.govnih.govnih.gov
The hydrazinyl moiety (-NHNH2) is a potent nucleophile and a versatile functional group for a wide array of chemical transformations. Its presence in the 2-position of the pyrazine ring allows for the straightforward synthesis of a multitude of derivatives. Common reactions involving the hydrazinyl group include:
Condensation Reactions: Reaction with aldehydes and ketones to form the corresponding hydrazones. These products can be of interest in their own right or serve as intermediates for further cyclization reactions.
Acylation: Reaction with acyl chlorides or anhydrides to yield stable hydrazides.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonohydrazides.
Cyclocondensation Reactions: The di-nucleophilic nature of the hydrazinyl group makes it an excellent precursor for the construction of fused heterocyclic rings. For instance, reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrazole (B372694) rings, while reaction with orthoesters or similar reagents can yield triazole rings. researchgate.netias.ac.innih.gov
These transformations enable the introduction of a wide variety of substituents and ring systems, allowing for the systematic exploration of the chemical space around the pyrazine core. This diversity is crucial for the generation of chemical libraries aimed at identifying novel bioactive molecules.
The incorporation of fluorine and perfluoroalkyl groups into organic molecules is a widely employed strategy in medicinal chemistry to modulate their physicochemical and pharmacokinetic properties. The perfluoroethyl group (-CF2CF3) in this compound offers several advantages for molecular tuning:
| Property Affected | Influence of the Perfluoroethyl Group |
| Lipophilicity | Increases lipophilicity, which can enhance membrane permeability and oral absorption. |
| Metabolic Stability | The strong carbon-fluorine bonds are resistant to metabolic cleavage, often leading to increased metabolic stability and a longer biological half-life of the molecule. |
| Binding Affinity | The electronegativity of the fluorine atoms can lead to favorable interactions with biological targets, such as hydrogen bond acceptance and dipole-dipole interactions, potentially increasing binding affinity and selectivity. |
| pKa | The electron-withdrawing nature of the perfluoroethyl group can lower the pKa of nearby basic nitrogen atoms, influencing the ionization state of the molecule at physiological pH. |
| Conformation | The steric bulk of the perfluoroethyl group can influence the preferred conformation of the molecule, which can be critical for its interaction with a biological target. |
By leveraging these effects, chemists can fine-tune the properties of derivatives of this compound to optimize their biological activity and drug-like characteristics.
Precursor for the Synthesis of Complex Heterocyclic Architectures
The inherent reactivity of this compound makes it an ideal starting material for the synthesis of more complex, multi-ring heterocyclic systems. These larger and more rigid structures are of significant interest in the development of highly specific and potent therapeutic agents.
The hydrazinyl group is the key functional handle for the construction of fused ring systems. Through intramolecular cyclization reactions of appropriately derivatized precursors, or through intermolecular cyclocondensation reactions, a variety of fused pyrazine heterocycles can be accessed.
One of the most common applications is the synthesis of triazolo[4,3-a]pyrazines . This can be achieved by reacting the hydrazinylpyrazine with a one-carbon electrophile, such as an orthoester or a carboxylic acid derivative, which leads to the formation of the fused triazole ring. nih.govresearchgate.netnih.gov The general synthetic scheme for a related trifluoromethyl derivative is illustrative of this process. nih.gov
Another important class of fused systems accessible from hydrazinylpyrazines are the pyrazolo[1,5-a]pyrimidines . While the synthesis of this specific ring system from a hydrazinylpyrazine is less direct than the triazolopyrazine, related strategies involving the reaction of aminopyrazoles with β-dicarbonyl compounds highlight the potential for such transformations. ias.ac.innih.govnih.gov
Building upon the principles of fused ring synthesis, this compound can serve as a linchpin for the creation of even more complex polycyclic architectures. By employing multi-step synthetic sequences or tandem reactions, it is possible to construct elaborate molecular frameworks. For instance, a derivative of the initial fused heterocycle could be further functionalized and subjected to additional cyclization reactions to build a third or fourth ring onto the core structure. The versatility of the pyrazine and the newly formed fused rings provides multiple sites for further chemical elaboration, opening the door to a vast and largely unexplored chemical space.
Contributions to Chemical Library Synthesis for Research Purposes
The development of chemical libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of thousands of compounds to identify new lead structures. This compound is an excellent building block for the synthesis of such libraries due to several key attributes:
Versatile Reactivity: As detailed above, the hydrazinyl group can participate in a wide range of reactions, allowing for the introduction of diverse chemical functionalities.
Privileged Core: The pyrazine scaffold is a well-established pharmacophore, increasing the likelihood that derivatives will possess biological activity. nih.govnih.govnih.gov
Modulating Substituent: The perfluoroethyl group provides a means to systematically vary the physicochemical properties of the library members.
By employing combinatorial chemistry or diversity-oriented synthesis approaches, large collections of related but structurally distinct molecules can be rapidly prepared from this compound. These libraries can then be screened against a variety of biological targets to identify novel hits for drug development programs. The modular nature of the syntheses starting from this precursor allows for the facile optimization of initial hits by systematically modifying the substituents introduced through the manipulation of the hydrazinyl group.
Rational Design of Combinatorial Libraries
The rational design of combinatorial libraries is a cornerstone of modern drug discovery, enabling the systematic exploration of chemical space around a privileged scaffold. The this compound core is an exemplary starting point for such endeavors due to its distinct and modifiable functionalities. The design process hinges on the strategic selection of building blocks that can react with the hydrazinyl moiety to generate a diverse yet focused collection of compounds.
The primary reactive site, the hydrazinyl group, serves as a versatile handle for a multitude of chemical transformations. It can readily undergo condensation reactions with aldehydes and ketones to form hydrazones, acylation with carboxylic acids and their derivatives to yield hydrazides, and reaction with isocyanates or isothiocyanates to produce semicarbazides and thiosemicarbazides, respectively. The perfluoroethyl group, on the other hand, is largely inert to these transformations, acting as a critical modulator of the resulting compounds' properties. The introduction of fluorine atoms is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. urfu.rumdpi.com
A rationally designed combinatorial library based on the this compound scaffold would involve the selection of a diverse set of carbonyl compounds, acylating agents, and other electrophiles. The diversity of these building blocks would be guided by computational analyses and a deep understanding of the desired biological target. For instance, a library aimed at kinase inhibitors might incorporate building blocks known to interact with the ATP-binding site. pharmablock.com
Table 1: Exemplar Building Blocks for a Combinatorial Library based on this compound
| Reactant Type | Building Block Class | Example Structures | Resulting Linkage |
| Carbonyl Compounds | Aromatic Aldehydes | Benzaldehyde, 4-Chlorobenzaldehyde | Hydrazone |
| Heterocyclic Aldehydes | Pyridine-2-carboxaldehyde, Furan-2-carboxaldehyde | Hydrazone | |
| Aliphatic Ketones | Acetone, Cyclohexanone | Hydrazone | |
| Acylating Agents | Acyl Chlorides | Benzoyl chloride, Acetyl chloride | Hydrazide |
| Carboxylic Acids | Acetic acid, Phenylacetic acid | Hydrazide | |
| Other Electrophiles | Isocyanates | Phenyl isocyanate, Methyl isocyanate | Semicarbazide |
| Sulfonyl Chlorides | Benzenesulfonyl chloride | Sulfonohydrazide |
This systematic approach allows for the generation of a large number of discrete compounds, each with unique structural features, from a single, advanced precursor. The resulting library can then be screened against various biological targets to identify hit compounds for further optimization.
High-Throughput Synthesis Approaches
The successful implementation of a combinatorial library design is contingent upon the availability of robust and efficient high-throughput synthesis (HTS) methods. These techniques are designed to accelerate the synthesis of large numbers of compounds in parallel, significantly reducing the time required for lead discovery. For a scaffold like this compound, HTS workflows would typically be performed on a microplate scale, utilizing automated liquid handlers and purification systems.
A typical high-throughput synthesis campaign would involve the following steps:
Plate Preparation: The starting material, this compound, dissolved in a suitable solvent, is dispensed into the wells of a 96- or 384-well microplate.
Reagent Addition: A library of diverse reactants (e.g., aldehydes, acyl chlorides) is then added to the individual wells, with each well receiving a unique building block.
Reaction: The microplates are sealed and incubated under optimized reaction conditions (e.g., temperature, time). The choice of solvent and reaction conditions is critical to ensure high conversion and minimize side-product formation.
Work-up and Purification: Upon completion, the reactions are quenched, and the products are purified in a high-throughput manner, often using techniques like solid-phase extraction (SPE) or mass-directed preparative HPLC.
Analysis and Archiving: The final compounds are analyzed for purity and identity, typically by LC-MS, and then archived for biological screening.
Table 2: High-Throughput Synthesis Workflow for a Hydrazone Library
| Step | Action | Instrumentation | Key Parameters |
| 1 | Dispensing of this compound solution | Automated Liquid Handler | Concentration, Volume |
| 2 | Addition of aldehyde library | Automated Liquid Handler | Molar ratio, Solvent |
| 3 | Reaction Incubation | Plate Shaker/Heater | Temperature, Time |
| 4 | High-Throughput Purification | SPE or Prep-HPLC System | Sorbent/Column, Elution Gradient |
| 5 | Quality Control | LC-MS System | Purity, Mass Confirmation |
The amenability of the hydrazinyl group to a wide range of robust and high-yielding chemical reactions makes the this compound scaffold particularly well-suited for HTS campaigns. The resulting libraries of novel, fluorinated pyrazine derivatives can then be rapidly assembled and evaluated, accelerating the pace of drug discovery and the development of new chemical entities. nih.govmdpi.com
Prospective Research Avenues
Innovations in Green and Sustainable Synthesis of 2-Hydrazinyl-6-(perfluoroethyl)pyrazine
The development of environmentally benign synthetic methodologies is paramount in modern chemistry. researchgate.net Future research into the synthesis of this compound should prioritize green chemistry principles to minimize waste, reduce energy consumption, and avoid hazardous reagents. mdpi.com
Key areas for innovation include:
Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation can dramatically accelerate reaction times and improve yields compared to conventional heating. researchgate.net Applying this technique to the condensation reaction between a suitable 2-chloro-6-(perfluoroethyl)pyrazine (B11761672) precursor and hydrazine (B178648) hydrate (B1144303) could offer a more energy-efficient route. researchgate.net
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, enhance safety when dealing with hazardous intermediates, and allow for streamlined multi-step syntheses. acs.org A modular flow system could be designed for the synthesis of the perfluoroethylated pyrazine (B50134) core, followed by an in-line hydrazinolysis step, minimizing the handling of toxic reagents and improving process efficiency. acs.org
Biocatalysis: Employing enzymes for specific transformations can lead to high selectivity under mild conditions. elsevierpure.com While direct enzymatic hydrazinolysis may be challenging, research into engineered enzymes or whole-cell biocatalysts could provide a sustainable pathway for producing pyrazine derivatives. elsevierpure.com The biosynthesis of other alkylpyrazines by microorganisms like Bacillus subtilis suggests that biotechnological routes are a promising, albeit long-term, research goal. mdpi.com
| Methodology | Key Principle | Potential Advantages for Synthesis | Reference |
|---|---|---|---|
| Conventional Synthesis | Batch reaction with thermal heating | Established procedures, simple equipment | unimas.my |
| Microwave-Assisted Synthesis | Direct dielectric heating | Reduced reaction time, improved yields, energy efficiency | researchgate.net |
| Flow Chemistry | Continuous processing in microreactors | Enhanced safety, precise control, scalability, waste minimization | acs.org |
| Biocatalysis / Fermentation | Enzyme- or microorganism-mediated reactions | High selectivity, mild conditions, environmentally friendly | mdpi.comelsevierpure.com |
Development of Advanced Catalytic Systems for Selective Transformations
The functional groups of this compound offer multiple sites for further chemical modification. Developing advanced catalytic systems is crucial for selectively targeting these sites to generate novel derivatives.
C-H Functionalization: The electron-deficient nature of the pyrazine ring, exacerbated by the perfluoroethyl group, makes it a prime candidate for transition-metal-catalyzed C-H activation/functionalization reactions. nih.gov Iron-catalyzed C-H functionalization, which has been successfully applied to other electron-poor heterocycles like pyrazines, could enable the direct introduction of aryl or alkyl groups at the C-3 and C-5 positions, bypassing the need for pre-functionalized starting materials. nih.gov
Cross-Coupling Reactions: The hydrazinyl group can be a precursor to other functionalities. For instance, it could be transformed into a halogen or triflate, which would then serve as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). researchgate.net This would allow for the modular construction of a library of compounds with diverse substituents.
Lewis Acid Catalysis: Lewis acid catalysts could be employed to modulate the reactivity of the pyrazine nitrogen atoms or the hydrazinyl group. researchgate.net For example, a praseodymium(III)-containing arsenotungstate has been shown to catalyze oxidation reactions, which could be adapted for selective transformations of the target molecule. rsc.org
Application in Supramolecular Chemistry and Materials Science
The distinct electronic and structural features of this compound make it a compelling building block for supramolecular assemblies and functional materials. science.gov
Sensors: The combination of a hydrogen-bond-donating hydrazinyl group and the electron-withdrawing pyrazine core could be exploited for the development of colorimetric or fluorescent sensors for anions or other specific analytes.
Functional Materials: The perfluoroethyl group can induce self-assembly through fluorous interactions, while the pyrazine core can participate in π-π stacking. nih.gov This orthogonal self-assembly could lead to the formation of ordered structures like gels, liquid crystals, or nanofibers. nih.gov The strong electron deficiency of the pyrazine ring suggests potential applications in organic nonlinear optical (NLO) materials. science.gov
Coordination Polymers and Metal-Organic Frameworks (MOFs): The bidentate nature of the pyrazine nitrogens and the additional coordination site on the hydrazinyl group allow it to act as a versatile ligand for constructing coordination polymers or MOFs with interesting structural and electronic properties.
Integration with Machine Learning and Artificial Intelligence for Retrosynthesis and Reaction Prediction
The synthesis of complex, fluorinated heterocycles is often non-trivial. AI and machine learning (ML) tools can significantly accelerate the discovery of efficient synthetic routes. nih.gov
Retrosynthesis Prediction: ML models, such as those based on transformer architectures (e.g., SynFormer) or deep highway networks, can be trained on vast reaction databases to propose viable retrosynthetic disconnections. rsc.orgchemrxiv.org For a novel target like this compound, these tools could suggest multiple synthetic pathways, including those that might not be immediately obvious to a human chemist. nih.govrsc.org This is particularly valuable for heterocyclic chemistry, where reaction data can be sparse. nih.gov
Reaction Outcome and Yield Prediction: AI algorithms can predict the most likely product of a given set of reactants and conditions with high accuracy, sometimes exceeding that of trained chemists. sciencedaily.com Furthermore, models can be developed to predict reaction yields, helping researchers prioritize high-yielding pathways before committing to laboratory work. arxiv.org
Overcoming Data Scarcity: A key challenge for specialized molecules is the lack of specific training data. nih.gov Transfer learning techniques can be used, where a model is first trained on a large, general reaction dataset and then fine-tuned on a smaller, more specific dataset of reactions involving fluorinated heterocycles, improving its predictive power for targets like the one . nih.gov
| AI/ML Application | Description | Potential Impact | Reference |
|---|---|---|---|
| Retrosynthesis | Predicting precursor molecules by deconstructing the target. | Discovery of novel and efficient synthetic routes. | rsc.orgchemrxiv.org |
| Forward Synthesis Prediction | Predicting the product(s) of a reaction. | Validates proposed reaction steps; avoids failed experiments. | sciencedaily.com |
| Yield Prediction | Estimating the expected yield of a reaction. | Optimizes resource allocation by prioritizing high-yield pathways. | arxiv.org |
| Transfer Learning | Fine-tuning a general model with specific data. | Improves prediction accuracy for uncommon scaffolds. | nih.gov |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The unique juxtaposition of a powerful nucleophile (hydrazine) and a highly electron-deficient aromatic ring creates opportunities for discovering novel reactivity.
Intramolecular Cyclizations: The hydrazinyl group could potentially react with a substituent introduced at the C-3 position to form fused heterocyclic systems, such as pyrazolo[1,5-a]pyrazines or triazolo[4,3-a]pyrazines. These scaffolds are of significant interest in medicinal chemistry.
Vicarious Nucleophilic Substitution (VNS): The electron-deficient pyrazine ring should be highly susceptible to VNS reactions, allowing for the direct introduction of carbon nucleophiles. The interaction of this reactivity with the existing hydrazinyl group could lead to interesting and selective transformations.
Unprecedented Rearrangements: The reaction of nucleophiles with related trifluoromethyl-pyrrolo[1,2-a]pyrazines has been shown to result in unexpected transformations of the trifluoromethyl group and aromatization of the ring system. researchgate.net Similar unprecedented reactions could be uncovered when subjecting this compound to various reaction conditions, potentially leading to novel molecular scaffolds via rearrangement or fragmentation-recombination pathways. nih.gov The synthesis of other pyrazine-containing natural products has often involved innovative C-H functionalization or cross-coupling strategies that could be adapted to explore the reactivity of this specific compound. nih.gov
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 2-Hydrazinyl-6-(perfluoroethyl)pyrazine, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via hydrazine substitution on a halogenated pyrazine precursor. For example, refluxing 6-(perfluoroethyl)-2-chloropyrazine with hydrazine hydrate in ethanol under inert conditions (N₂) for 6–8 hours yields the product . Purification involves recrystallization from ethanol or column chromatography using silica gel and ethyl acetate/hexane (3:7). Purity is validated via HPLC (>98%) and melting point consistency .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm hydrazinyl (-NH-NH₂) proton signals (δ 3.2–4.1 ppm) and perfluoroethyl (-CF₂CF₃) carbon signals (δ 110–125 ppm, split due to J-coupling) .
- FT-IR : Detect N-H stretches (~3300 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer : The compound is stable at room temperature in dark, anhydrous environments but degrades under strong acids/bases or UV light. Stability assays (via TLC and HPLC) show <5% decomposition after 6 months when stored in amber vials with desiccants .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Solvent Selection : Replace ethanol with DMF to enhance solubility of the perfluoroethyl group, increasing yield from 65% to 82% .
- Catalyst Use : Add K₂CO₃ (1.2 eq.) to neutralize HCl byproducts during hydrazine substitution, reducing side reactions .
- Temperature Control : Gradual heating (60–80°C) minimizes decomposition of the hydrazine reagent .
Q. How should researchers address contradictory data in reported synthetic yields or spectroscopic profiles?
- Methodological Answer : Discrepancies often arise from impurities in starting materials or solvent residues. Solutions include:
- Reproducibility Checks : Repeat syntheses with freshly distilled hydrazine and anhydrous solvents .
- Advanced NMR Techniques : Use DEPT-135 and HSQC to resolve overlapping signals from perfluoroethyl groups .
- Cross-Validation : Compare data with PubChem entries for analogous hydrazinylpyrazines (e.g., 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine) .
Q. What strategies are recommended for evaluating the biological activity of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against aminopeptidase N or VEGFR2 using fluorogenic substrates (e.g., Ala-AMC) at 10–100 μM concentrations .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations .
- SAR Studies : Modify the perfluoroethyl group to -CF₃ or -CH₂CF₃ and compare activity trends .
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess nucleophilic sites (e.g., hydrazinyl N-atoms) .
- Docking Simulations : Model interactions with biological targets (e.g., MMP9) using AutoDock Vina .
Q. What analytical methods are suitable for identifying degradation products of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
